7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
CAS No.: 338962-13-3
Cat. No.: VC5062176
Molecular Formula: C15H8F6N4O
Molecular Weight: 374.246
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338962-13-3 |
|---|---|
| Molecular Formula | C15H8F6N4O |
| Molecular Weight | 374.246 |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
| Standard InChI | InChI=1S/C15H8F6N4O/c16-14(17,18)10-6-11(15(19,20)21)23-13-9(10)3-4-12(24-13)25-22-7-8-2-1-5-26-8/h1-7H,(H,23,24,25)/b22-7+ |
| Standard InChI Key | QYJAYIYGPYRRKV-QPJQQBGISA-N |
| SMILES | C1=COC(=C1)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Introduction
7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound with a molecular formula of C15H8F6N4O. It features a naphthyridine core, which is a type of heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The compound includes a furan ring linked via a methylidenehydrazine group and two trifluoromethyl groups attached to the naphthyridine ring.
Molecular Formula and Weight
Synonyms and Identifiers
-
PubChem CID: 9664528
-
CAS Number: 338962-13-3
-
IUPAC Name: N-[(E)-furan-2-ylmethylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Synthesis and Reactivity
While specific synthesis details for this compound are not readily available, naphthyridine derivatives are typically synthesized through various methods involving the condensation of pyridine rings or the modification of existing naphthyridine structures . The reactivity of naphthyridines often involves electrophilic or nucleophilic substitutions, cross-coupling reactions, and the formation of metal complexes .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H8F6N4O |
| Molecular Weight | 374.24 g/mol |
| PubChem CID | 9664528 |
| CAS Number | 338962-13-3 |
| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume